molecular formula C22H20N2O B3002747 (8Z)-8-(anilinomethylidene)-9,9-dimethyl-10H-phenanthridin-7-one CAS No. 866134-10-3

(8Z)-8-(anilinomethylidene)-9,9-dimethyl-10H-phenanthridin-7-one

Cat. No. B3002747
CAS RN: 866134-10-3
M. Wt: 328.415
InChI Key: NANPUBKBFXXSLH-XMHGGMMESA-N
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Description

(8Z)-8-(Anilinomethylidene)-9,9-dimethyl-10H-phenanthridin-7-one, also known as 8Z-9,9-dimethyl-10H-phenanthridin-7-one, is a synthetic phenanthridine compound that is gaining attention for its potential applications in biomedical research. It is a heterocyclic compound composed of a phenanthridine ring system that is connected to an anilinomethylidene group. This compound has been studied for its potential applications in the development of drugs and therapies, as well as its potential for use as a tool for studying biological processes.

Scientific Research Applications

Synthesis and Evaluation in Medicinal Chemistry

Researchers have synthesized various derivatives in the benzo[c]phenanthridine family, including compounds related to (8Z)-8-(anilinomethylidene)-9,9-dimethyl-10H-phenanthridin-7-one. These compounds are investigated for their potential antitumor properties and topoisomerase poisoning capabilities. The synthesis involves a series of reactions starting from 1-naphthylamines, and the resulting compounds show a relationship between their cytotoxicity and topoisomerase poisoning properties. However, they lacked significant antitumor effects in certain leukemia systems (Janin et al., 1993).

Structural Modifications and Biological Activities

The synthesis of phenanthridine derivatives and their structural characterization has been a focus area in research. These compounds are synthesized from various starting materials, such as arylidene-2-naphthylamines, and their structures are confirmed using techniques like IR, NMR, and X-ray spectroscopy. The modifications in the phenanthridine core structure often lead to diverse biological activities, which are significant in medicinal chemistry (Cortés et al., 1988).

Applications in Cancer Research

Specific derivatives of phenanthridines, including those structurally related to (8Z)-8-(anilinomethylidene)-9,9-dimethyl-10H-phenanthridin-7-one, have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. The research focuses on identifying compounds with potent cytotoxic activity and elucidating their mechanism of action, such as perturbation of DNA integrity or function (Razafimbelo et al., 1998).

Exploration in Antitumor Alkaloids

The study and synthesis of antitumor alkaloids, including benzo[c]phenanthridine derivatives, have been of particular interest. Researchers have developed synthetic routes to these compounds, aiming to obtain potential anticancer drugs. The synthesis often involves radical cyclization and oxidative aromatization steps. The structural features of these compounds, such as planarity and cationic nature, are considered essential for their antitumor activities (Nakanishi et al., 1998; Nakanishi et al., 1999).

properties

IUPAC Name

(8Z)-8-(anilinomethylidene)-9,9-dimethyl-10H-phenanthridin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O/c1-22(2)12-17-16-10-6-7-11-20(16)24-13-18(17)21(25)19(22)14-23-15-8-4-3-5-9-15/h3-11,13-14,23H,12H2,1-2H3/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANPUBKBFXXSLH-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=NC3=CC=CC=C23)C(=O)C1=CNC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1(CC2=C(C=NC3=CC=CC=C23)C(=O)/C1=C\NC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(8Z)-9,9-dimethyl-8-[(phenylamino)methylidene]-7,8,9,10-tetrahydrophenanthridin-7-one

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